N-Ethyl-2-(4-fluorophenoxy)ethanamine (CAS 915924-17-3) represents a structurally significant compound characterized by the combination of a fluorinated aromatic system, ether linkage, and secondary amine functionality. This molecular architecture presents distinctive synthetic challenges and opportunities. With the molecular formula C₁₀H₁₄FNO and a molecular weight of 183.22 g/mol, its core structure features a fluorinated aromatic ring connected via an ethylene bridge to a secondary amine nitrogen [1]. The compound's SMILES notation (FC1=CC=C(OCCNCC)C=C1) precisely encodes this arrangement, where the fluorine atom occupies the para position relative to the ether oxygen [1]. The strategic placement of fluorine enhances both the compound's electronic characteristics and potential bioactivity profiles. Below, we systematically explore specialized synthetic methodologies developed to address the unique challenges posed by this multifunctional molecule.
Table 1: Key Identifiers of N-Ethyl-2-(4-fluorophenoxy)ethanamine
Property | Value |
---|---|
CAS Registry Number | 915924-17-3 |
Molecular Formula | C₁₀H₁₄FNO |
Molecular Weight | 183.22 g/mol |
IUPAC Name | N-Ethyl-2-(4-fluorophenoxy)ethanamine |
SMILES | FC1=CC=C(OCCNCC)C=C1 |
MDL Number | MFCD08691949 |
Nucleophilic aromatic substitution forms the cornerstone methodology for constructing the ether linkage between the fluorinated aromatic system and the ethylene diamine chain. This approach capitalizes on the enhanced leaving group capacity of fluorine atoms when activated by electron-withdrawing substituents. However, in the case of 4-fluorophenol, the electron-donating nature of the hydroxyl group diminishes fluorine reactivity, necessitating activation strategies. The most prevalent synthetic route involves a Williamson ether synthesis wherein 4-fluorophenol undergoes deprotonation followed by reaction with a suitable ethylene diamine precursor.
A particularly effective approach utilizes 2-chloroethylamine hydrochloride as the alkylating agent under basic conditions. The reaction proceeds with sodium hydroxide facilitating phenoxide formation while simultaneously liberating the amine hydrochloride salt into its reactive form. Optimization studies reveal that phase-transfer catalysts substantially improve yields by facilitating interphase reactant contact. Temperature control proves critical, as excessive heat promotes undesirable double alkylation or elimination reactions. After nucleophilic displacement, the resulting 2-(4-fluorophenoxy)ethanamine intermediate requires purification via fractional distillation or crystallization before proceeding to ethylation.
Alternatively, epoxide ring-opening strategies provide a complementary pathway. Glycidol derivatives react with 4-fluorophenol under basic conditions, generating hydroxyethyl intermediates that undergo subsequent functional group transformations. This approach benefits from reduced polyalkylation byproducts but introduces additional steps for hydroxyl group conversion to the primary amine. Recent advances demonstrate that microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields exceeding 75% for the ether formation step . The table below compares optimized conditions for nucleophilic substitution approaches:
Table 2: Nucleophilic Substitution Reaction Optimization
Alkylating Agent | Base | Catalyst | Temperature (°C) | Yield (%) |
---|---|---|---|---|
2-Chloroethylamine HCl | NaOH | Tetrabutylammonium bromide | 80 | 72 |
2-Bromoethylphthalimide | K₂CO₃ | None | 120 | 68 |
Ethylene carbonate | KOH | None | 150 | 65 |
Ethylene oxide | NaH | Crown ether | 60 | 70 |
Ethylation of the primary amine group in 2-(4-fluorophenoxy)ethanamine presents distinct synthetic challenges due to over-alkylation tendencies and competing side reactions. Traditional approaches employ alkyl halides under controlled conditions, though innovative catalytic methods have emerged as superior alternatives. The choice of ethylation strategy significantly impacts yield, purity, and scalability.
Reductive amination stands as the most efficient methodology, utilizing acetaldehyde as the carbonyl source in the presence of borohydride reducing agents. This approach proceeds through a transient imine intermediate that undergoes in situ reduction. Critical parameters include maintaining pH control (optimally pH 7-8) to maximize imine formation while minimizing aldehyde self-condensation. Sodium triacetoxyborohydride demonstrates particular effectiveness in dichloromethane solvent systems, providing yields exceeding 85% with minimal dialkylated byproducts. The reaction's chemoselectivity arises from the faster imine formation kinetics with primary amines versus secondary amines, thus preventing over-ethylation.
Alternative approaches include the Leuckart reaction, where formaldehyde serves as the reducing agent. This method operates effectively under solvent-free conditions at elevated temperatures (150-180°C), generating the N-ethyl derivative via reductive formylation followed by hydrolysis. While this approach offers cost advantages for industrial-scale production, it requires careful control to prevent thermal decomposition of the fluorinated component. Recent catalytic advances utilizing palladium on carbon with triethylsilane as the hydride source provide exceptional selectivity under mild conditions (25°C, 1 atm hydrogen pressure) but incur higher catalyst costs [2] [4].
Phase-transfer catalysis enables efficient ethylation using ethyl bromide in biphasic systems. Tetraalkylammonium salts facilitate anion transfer, allowing the reaction to proceed at lower temperatures (40-50°C) than conventional alkylations. This method circumvents the need for anhydrous conditions but requires extended reaction times (12-24 hours) for complete conversion. Each ethylation approach presents distinct advantages in terms of scalability, byproduct formation, and purification requirements:
Table 3: Comparative Analysis of Ethylation Techniques
Method | Reagents | Conditions | Yield (%) | Advantages | Limitations |
---|---|---|---|---|---|
Reductive Amination | Acetaldehyde/NaBH₄ | RT, pH 7-8 | 85-90 | High selectivity, mild conditions | pH control critical |
Catalytic Hydrogenation | EtCHO/Pd-C/H₂ | 50°C, 5 bar | 75-80 | Atom economy, recyclable catalyst | Catalyst cost, pressure equipment |
Leuckart Reaction | HCO₂H/HCO₂Et | 180°C, neat | 70-75 | Cost-effective, simple setup | High temperature, byproduct formation |
Alkyl Halide | EtBr/K₂CO₃ | 80°C, MeCN | 60-65 | Simple reagents | Overalkylation issues |
The electron-withdrawing nature and strong carbon-fluorine bond (bond dissociation energy ~552 kJ/mol) of the aromatic fluorine substituent confer remarkable stability under diverse reaction conditions, significantly simplifying synthetic protection strategies. Unlike heavier halogens, fluorine demonstrates minimal nucleophilicity and does not participate in metal-halogen exchange reactions under standard organolithium or Grignard conditions. Consequently, specific protection of the fluorine atom is generally unnecessary during N-ethyl-2-(4-fluorophenoxy)ethanamine synthesis. However, strategic protection of other functional groups may indirectly safeguard the fluorine-containing aromatic system.
During ether bond formation, the phenolic hydroxyl group requires protection when employing strongly electrophilic reagents that might attack the electron-rich aromatic ring. Trimethylsilyl protection offers a particularly suitable approach due to its stability under basic conditions and mild deprotection protocols using fluoride sources or aqueous workup. Alternative protection with benzyl groups provides robust shielding during harsh reactions but necessitates catalytic hydrogenation for removal, potentially complicating the synthetic sequence when amine functionality is present elsewhere in the molecule .
The primary amine group in synthetic intermediates demands protection during ether bond formation to prevent quaternization or polyalkylation. Carbamate protection (Boc, Cbz, Fmoc) provides orthogonal deprotection options compatible with the fluorinated aromatic system. The tert-butoxycarbonyl (Boc) group demonstrates particular utility due to its stability under nucleophilic conditions and acid-labile deprotection that leaves the fluorine-carbon bond unaffected. Studies confirm that the C-F bond remains intact under standard Boc deprotection conditions (TFA in DCM, 25°C), enabling sequential deprotection without fluorinated byproducts .
Notably, the robustness of the C-F bond permits the use of Lewis acid catalysts (e.g., aluminum chloride) during Friedel-Crafts reactions on unrelated ring systems without cleavage concerns. This stability profile facilitates modular synthetic approaches where the fluorinated phenoxyethylamine moiety is incorporated early in the synthesis and carried through subsequent transformations without specialized protection. Spectroscopic analyses (¹⁹F NMR) confirm no detectable defluorination occurs under standard amidation, alkylation, or hydrogenation conditions employed in the synthesis of advanced derivatives [1] .
The prochiral nature of N-Ethyl-2-(4-fluorophenoxy)ethanamine offers opportunities for enantioselective synthesis when incorporated into chiral auxiliaries or when the compound serves as a precursor to stereogenic centers. While the parent molecule lacks stereocenters, strategic modification creates valuable chiral building blocks for pharmaceutical applications. Two principal approaches dominate the synthesis of enantiomerically enriched derivatives: chiral resolution and asymmetric catalysis.
Diastereomeric salt formation using chiral acids represents the most established resolution technique. Tartaric acid derivatives, particularly O,O'-dibenzoyl-L-tartaric acid, effectively resolve racemic mixtures containing basic amine functionality. The technique exploits differential crystallization of diastereomeric salts from ethanol/water mixtures, yielding enantiomeric excesses exceeding 98% after recrystallization. Though reliable, this method suffers from inherent maximum 50% yield limitations unless efficient racemization protocols are implemented for the undesired enantiomer. Recent advances demonstrate that dynamic kinetic resolution using palladium catalysts enables theoretical 100% yield by simultaneous racemization and resolution [4].
Transition-metal-catalyzed asymmetric hydrogenation provides a more efficient route to chiral derivatives. Prochiral enamide precursors undergo enantioselective reduction using chiral diphosphine-Rh(I) complexes at low hydrogen pressures (5-50 psi). The DuPhos (1,2-bis(phospholano)benzene) ligand family achieves exceptional enantioselectivities (ee >99%) for α-(fluorophenoxy)enamides bearing alkyl substituents. Critical to success is the Z-configuration of the enamide double bond, which enables optimal substrate-catalyst interaction in the chiral pocket. This methodology has been successfully applied to the synthesis of (R)- and (S)-N-(1-phenoxypropan-2-yl) derivatives bearing the 4-fluorophenoxy moiety [4].
Organocatalytic approaches employing chiral phosphoric acids enable enantioselective amination of fluorophenoxy carbonyl derivatives. The Petasis borono-Mannich reaction between 4-fluorophenoxyacetaldehyde, secondary amines, and vinyl boronic acids proceeds with excellent diastereo- and enantiocontrol when catalyzed by BINOL-derived phosphoric acids. This three-component reaction constructs adjacent stereocenters with fluorinated aromatic systems in a single operation, demonstrating the versatility of catalytic asymmetric methods for generating structural complexity. The table below summarizes key catalytic systems applied to fluorinated phenoxyethylamine derivatives:
Table 4: Catalytic Systems for Asymmetric Synthesis
Catalyst System | Reaction Type | ee (%) | Product Class | Key Advantage |
---|---|---|---|---|
Rh-(R,R)-Et-DuPhos | Enamide hydrogenation | >99 | β-Fluorophenoxy amines | Broad substrate scope |
Ru-BINAP/diamine | Ketone hydrogenation | 95 | α-Fluorophenoxy amines | High activity |
Chiral phosphoric acid | Petasis reaction | 92 | β-Amino alcohols | Multicomponent reaction |
Pd-chiral sulfoxide | Allylic amination | 89 | Allylic amines | Unconjugated systems |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3